molecular formula C10H10ClNO2 B6630886 N-(2-chloroprop-2-enyl)-3-hydroxybenzamide

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide

Cat. No. B6630886
M. Wt: 211.64 g/mol
InChI Key: JDEXIJIEGPCUSI-UHFFFAOYSA-N
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Description

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide, also known as CPHB, is an organic compound that has been the focus of scientific research due to its potential therapeutic properties. CPHB belongs to a class of compounds called hydroxamic acids, which have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. In

Mechanism of Action

The mechanism of action of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the primary targets of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide is COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator. By inhibiting COX-2, N-(2-chloroprop-2-enyl)-3-hydroxybenzamide reduces the production of prostaglandins and thereby reduces inflammation. N-(2-chloroprop-2-enyl)-3-hydroxybenzamide has also been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Biochemical and Physiological Effects
N-(2-chloroprop-2-enyl)-3-hydroxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and antibacterial properties, N-(2-chloroprop-2-enyl)-3-hydroxybenzamide has been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. It has also been shown to modulate the immune system by regulating the production of cytokines, which are involved in immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide is its ability to selectively target specific enzymes and signaling pathways, making it a promising therapeutic agent for a range of diseases. However, one of the limitations of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-chloroprop-2-enyl)-3-hydroxybenzamide.

Future Directions

There are several future directions for research on N-(2-chloroprop-2-enyl)-3-hydroxybenzamide. One area of interest is the development of novel formulations of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide that improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide with other compounds, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide and its potential therapeutic applications in a range of diseases.
Conclusion
In conclusion, N-(2-chloroprop-2-enyl)-3-hydroxybenzamide is an organic compound that has been the focus of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anticancer, and antibacterial effects, and has been shown to modulate the immune system and exhibit antioxidant effects. While there are limitations to its use, N-(2-chloroprop-2-enyl)-3-hydroxybenzamide holds promise as a therapeutic agent for a range of diseases, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide involves the reaction of 3-hydroxybenzamide with 2-chloropropene in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure N-(2-chloroprop-2-enyl)-3-hydroxybenzamide. This method has been optimized to produce high yields of N-(2-chloroprop-2-enyl)-3-hydroxybenzamide and has been used in several studies to obtain the compound for further analysis.

Scientific Research Applications

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, N-(2-chloroprop-2-enyl)-3-hydroxybenzamide has been shown to possess anticancer properties by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to exhibit antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(2-chloroprop-2-enyl)-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(11)6-12-10(14)8-3-2-4-9(13)5-8/h2-5,13H,1,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEXIJIEGPCUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CNC(=O)C1=CC(=CC=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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